![molecular formula C21H14BrNS B14349843 2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-38-6](/img/structure/B14349843.png)
2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a bromophenyl group and a phenylethenyl group attached to the benzothiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-aminothiophenol.
Condensation Reaction: 4-bromobenzaldehyde undergoes a condensation reaction with 2-aminothiophenol in the presence of a base such as sodium hydroxide to form 2-(4-bromophenyl)benzothiazole.
Aldol Condensation: The intermediate 2-(4-bromophenyl)benzothiazole is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as potassium hydroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Applications De Recherche Scientifique
2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)benzothiazole: Lacks the phenylethenyl group.
2-Phenylbenzothiazole: Lacks the bromophenyl group.
4-Bromophenylbenzothiazole: Similar structure but different substitution pattern.
Uniqueness
2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both the bromophenyl and phenylethenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
90239-38-6 |
|---|---|
Formule moléculaire |
C21H14BrNS |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14BrNS/c22-17-12-10-15(11-13-17)14-18(16-6-2-1-3-7-16)21-23-19-8-4-5-9-20(19)24-21/h1-14H |
Clé InChI |
AUEIJCXAUQKOFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


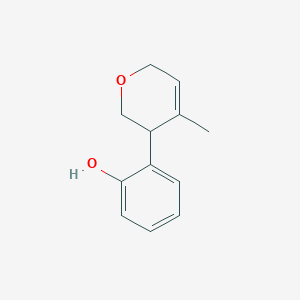
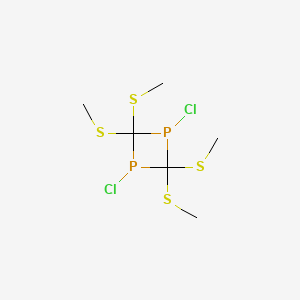
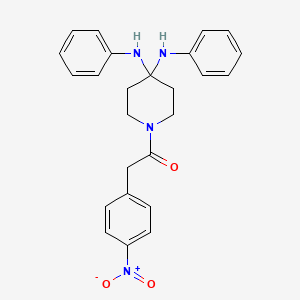
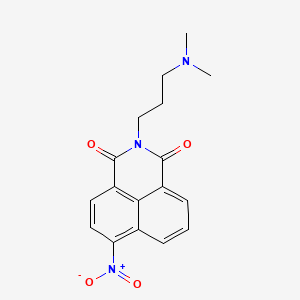
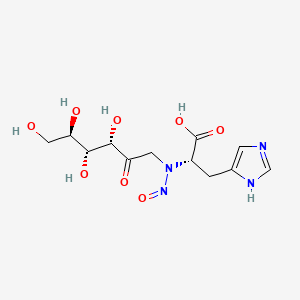

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)

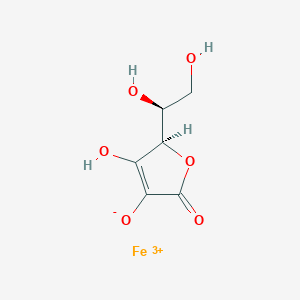
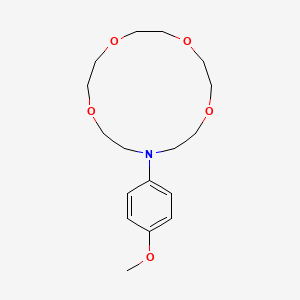

![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
